

3-aminopropenal chemical properties

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Compound of Interest

Compound Name: 3-Iminopropanal

Cat. No.: B15486616

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An In-depth Technical Guide to the Chemical Properties of 3-Aminopropenal

Overview and Nomenclature

3-Aminopropenal, also known as 3-aminoacrolein, is an organic compound featuring both an amine and an aldehyde functional group, conjugated by a carbon-carbon double bond. It is the principal enamine tautomer of malondialdehyde, a significant biomarker for oxidative stress.[1] [2] Due to its inherent instability, it is often studied in conjunction with its saturated analogue, 3-aminopropanal, a key intermediate in polyamine metabolism.[3] This guide provides a comprehensive overview of the chemical properties, reactivity, biological significance, and experimental protocols related to 3-aminopropenal and its closely related saturated form, 3-aminopropanal.

Chemical and Physical Properties

3-Aminopropenal and 3-aminopropanal are small, polar molecules. The presence of both an amino group and an aldehyde group allows for hydrogen bonding, leading to high solubility in water.[4] However, 3-aminopropanal is highly reactive and prone to polymerization, making its isolation and storage challenging.[3][4] It is typically handled as a more stable derivative, such as its diethyl acetal, or generated in situ.[3]

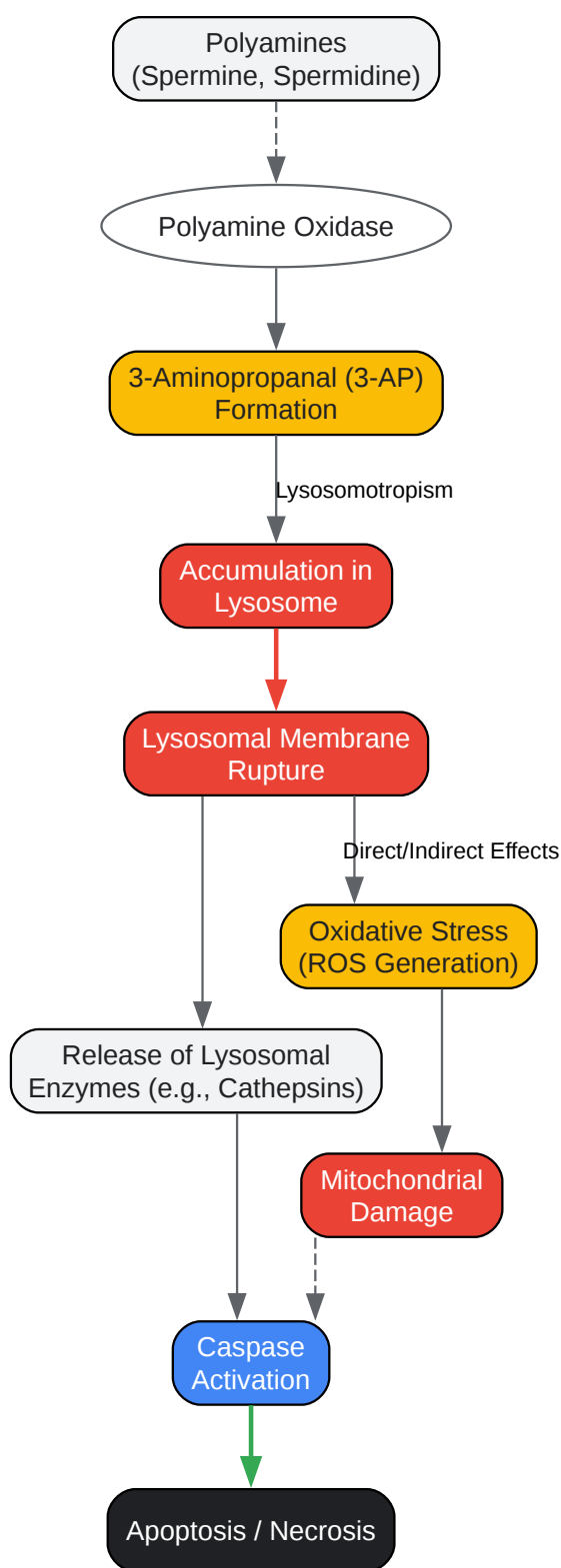
Data Presentation: Physicochemical Properties

Property	3-Aminopropenal ((Z)-3-aminoprop-2-enal)	3-Aminopropanal	Reference(s)
Molecular Formula	C ₃ H ₅ NO	C ₃ H ₇ NO	[5]
Molecular Weight	71.08 g/mol	73.09 g/mol	[4][5]
CAS Number	25186-34-9	352-92-1	[5][6]
Physical State	Not specified (highly reactive)	Colorless to pale yellow liquid at room temperature	[4]
Density	Not specified	0.901 g/cm ³	[4]
Odor	Not specified	Fishy or ammoniacal	[4]
Solubility	Not specified	Highly soluble in water; moderately soluble in ethanol and methanol	[4]

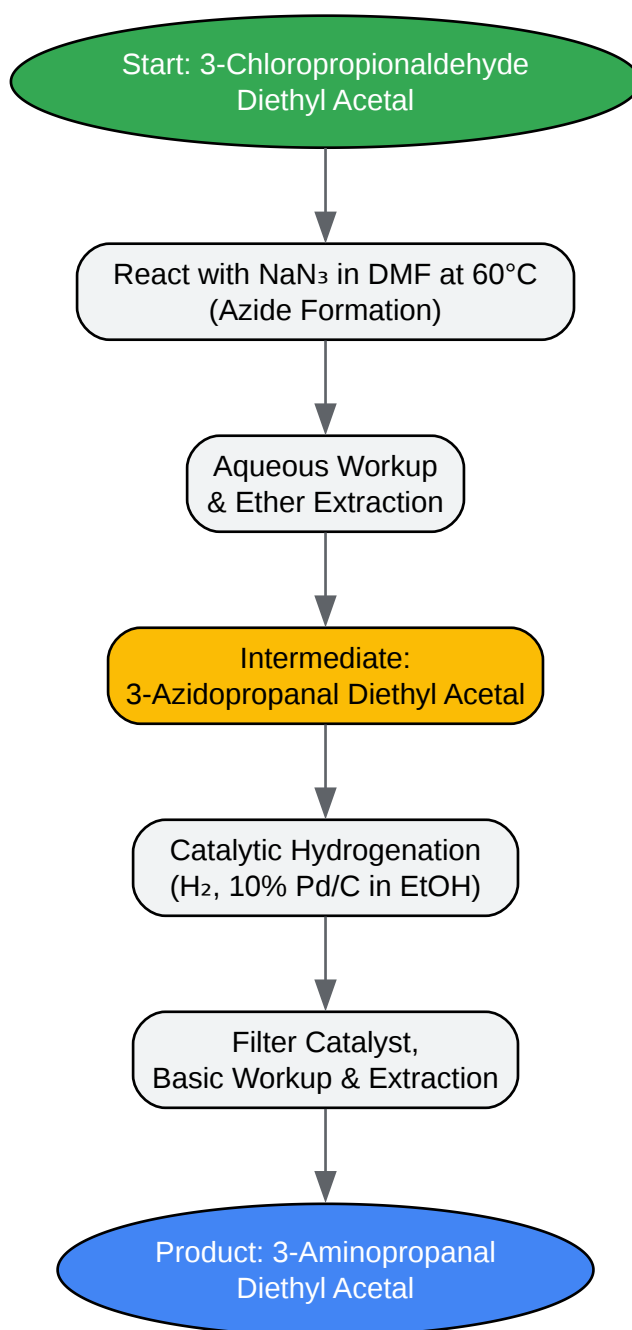
Reactivity, Stability, and Hazards

Tautomerism and Reactivity

3-Aminopropenal exists in equilibrium with its tautomer, malondialdehyde (propanedial). In aqueous solutions, the trans-enol form of malondialdehyde predominates.[1] This reactivity is central to its role as a biomarker, where malondialdehyde reacts with thiobarbituric acid (TBA) in the widely used TBARS assay for oxidative stress. The bifunctional nature of these compounds—possessing both a nucleophilic amine and an electrophilic aldehyde—makes them versatile building blocks in organic synthesis, particularly for nitrogen-containing heterocycles.[3]



Simplified Cytotoxicity Pathway of 3-Aminopropanal



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